

Chemical and physical properties of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzamidoxime

Cat. No.: B1245326

[Get Quote](#)

An In-Depth Technical Guide to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as **4-(trifluoromethyl)benzamidoxime**, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics. While direct experimental data on its biological activity is limited, this guide also touches upon the known activities of structurally related compounds to provide context for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using logical diagrams.

Chemical and Physical Properties

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is a white crystalline solid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and a hydroxycarboximidamide functional group.

Identification and Structure

Property	Value	Reference
IUPAC Name	N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide	[1]
Synonyms	4-(Trifluoromethyl)benzamidoxime, (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide	[1] [2]
CAS Number	22179-86-8	[3]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O	[1]
Molecular Weight	204.15 g/mol	[1]
Canonical SMILES	C1=CC(=CC=C1C(=NO)N)C(F)(F)F	[1]
InChI Key	QCVFLUSIBKAKPC-UHFFFAOYSA-N	[1]

Physicochemical Properties

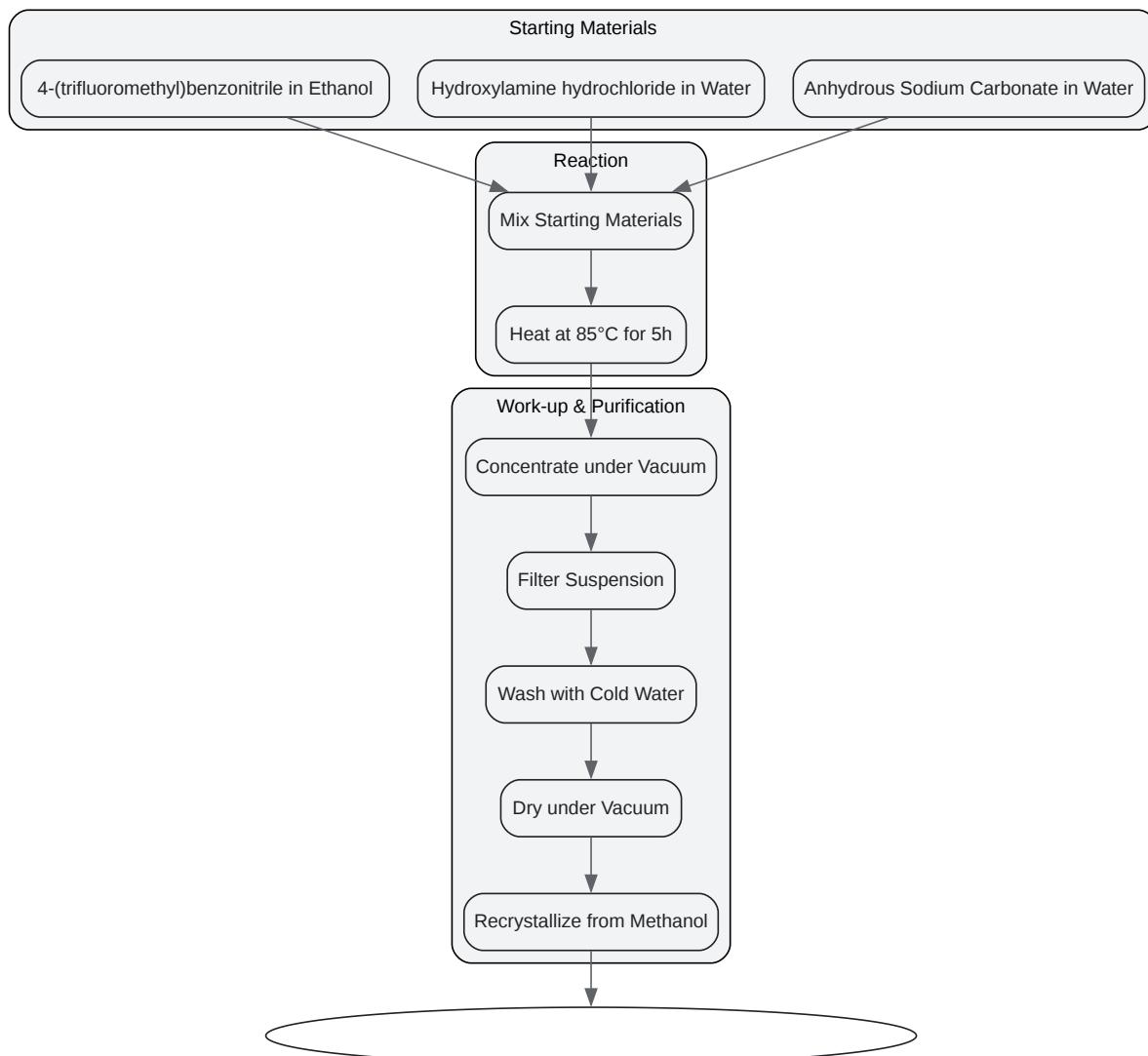
Property	Value	Reference
Melting Point	125-130 °C	
Solubility	Soluble in methanol.	[2]
Physical State	Solid (Block-shaped crystals)	[2]

Experimental Protocols

Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide[2]

This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)benzonitrile and hydroxylamine hydrochloride.

Materials:


- 4-(trifluoromethyl)benzonitrile
- Hydroxylamine hydrochloride
- Anhydrous sodium carbonate
- Ethanol
- Deionized water
- Methanol (for crystallization)

Procedure:

- In a suitable reaction vessel, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of ethanol.
- In a separate beaker, prepare a solution of 0.4 mol of hydroxylamine hydrochloride in 40 mL of water.
- Add the hydroxylamine hydrochloride solution to the solution of 4-(trifluoromethyl)benzonitrile.
- Slowly add a solution of 0.4 mol of anhydrous sodium carbonate in 120 mL of water to the reaction mixture.
- Stir the mixture at 358 K (85 °C) for 5 hours.
- After the reaction is complete, concentrate the mixture under vacuum to reduce the volume of water.
- Filter the resulting suspension to collect the solid product.
- Wash the solid with cold water.
- Dry the product under vacuum.

- For further purification, recrystallize the crude product from methanol to obtain block-shaped crystals suitable for X-ray diffraction.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide.

Spectral Data

While detailed spectral data with peak assignments for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is not readily available in the searched literature, the availability of 1D NMR and IR spectra has been confirmed.^[4] The following sections describe the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring, the trifluoromethyl group, and the carboximidamide group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, and the carbon of the C=NOH group will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} .
- N-H stretch: One or two sharp bands in the region of 3300-3500 cm^{-1} .
- C=N stretch: A medium to strong absorption band around 1640-1690 cm^{-1} .
- C-F stretch: Strong absorption bands in the region of 1000-1350 cm^{-1} .
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .

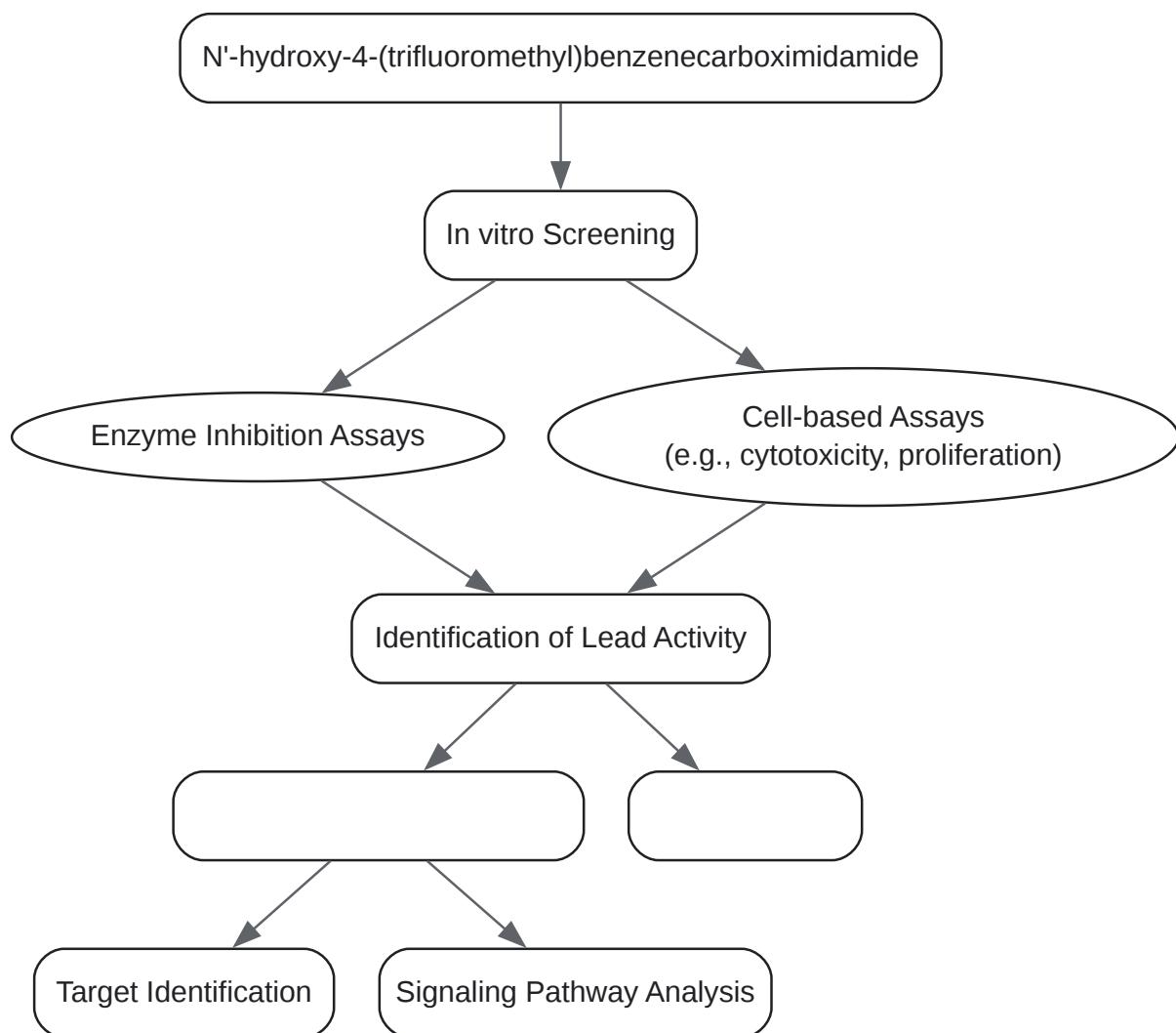
- Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Crystallographic Data

A single-crystal X-ray diffraction study of (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide has provided detailed structural information.[\[2\]](#)

Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[5]
a (Å)	9.8706 (8)	[5]
b (Å)	11.2540 (12)	[5]
c (Å)	8.4033 (7)	[5]
β (°) **	104.61 (2)	[5]
Volume (Å ³)	903.29 (16)	[5]
Z	4	[5]
Calculated Density (Mg m ⁻³) **	1.501	[5]

The study reveals that in the solid state, the molecule adopts a Z configuration with respect to the C=N bond.[\[2\]](#) The hydroxyimidamide unit is nearly planar. The crystal structure is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which form centrosymmetric dimers and zigzag chains.[\[2\]](#)


Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data on the biological activity, mechanism of action, and associated signaling pathways for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. However, the benzamidoxime scaffold is present in various biologically active molecules. For context, related compounds have shown activities such as:

- Enzyme Inhibition: Some trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes like α -amylase and α -glucosidase.[6][7]
- Antiproliferative Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors with antiproliferative effects on cancer cell lines.[8]

It is important to note that these activities are for structurally related compounds and may not be directly applicable to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Further research is required to elucidate the specific biological profile of the title compound.

Logical Relationship of Potential Biological Investigation:

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological activity.

Conclusion

This technical guide has consolidated the available chemical and physical data for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. A reliable synthesis protocol and detailed crystallographic information provide a solid foundation for researchers. While the biological activity of this specific molecule remains to be thoroughly investigated, the structural motifs present suggest potential for exploration in various therapeutic areas, particularly in enzyme inhibition and antiproliferative studies. The information presented herein serves as a valuable resource to guide future research and development efforts involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | C8H7F3N2O | CID 5375730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α -Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis [mdpi.com]
- 7. Enzyme (α -Glucosidase, α -Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Chemical and physical properties of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1245326#chemical-and-physical-properties-of-n-hydroxy-4-trifluoromethyl-benzenecarboximidamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com